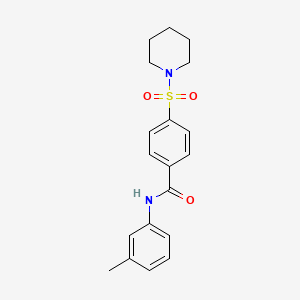
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a piperidine ring, a sulfonyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the benzamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of piperidine with sulfonyl chloride in the presence of a base to form the piperidin-1-ylsulfonyl intermediate.
Step 2: Coupling of the intermediate with m-tolylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and sulfonyl compounds.
科学的研究の応用
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-methyl-1-(3-methylbenzoyl)piperidine
- piperidin-1-yl(1-m-tolyl-1H-indazol-6-yl)methanone
- (4-(piperidin-1-ylsulfonyl)piperazin-1-yl)(m-tolyl)methanone
Uniqueness
4-(piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is unique due to its specific combination of a piperidine ring, sulfonyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
生物活性
4-(Piperidin-1-ylsulfonyl)-N-(m-tolyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by data tables and relevant research findings.
The synthesis of this compound typically involves a multi-step reaction process. The initial step includes the reaction of piperidine with a sulfonyl chloride derivative, followed by coupling with m-toluidine to form the final product. The reaction often requires bases such as triethylamine to facilitate nucleophilic substitution.
Key Steps in Synthesis:
- Formation of Piperidin-1-ylsulfonyl Chloride:
- Reaction of piperidine with sulfonyl chloride.
- Coupling Reaction:
- The resulting piperidin-1-ylsulfonyl chloride is coupled with m-toluidine.
Biological Activity
Research indicates that this compound exhibits various biological activities, including enzyme inhibition and antibacterial properties. The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity.
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains. For instance, compounds bearing the piperidine nucleus have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| Bacillus subtilis | Strong | |
| Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, making their inhibition a potential therapeutic target.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 |
| Urease | Strong Inhibitor | 0.63 |
The biological activity of this compound can be attributed to its structural components:
- Piperidine Ring: Facilitates interactions with enzyme active sites.
- Sulfonamide Group: Enhances binding affinity and specificity towards target enzymes and receptors.
Case Studies and Research Findings
Recent studies have further elucidated the pharmacological potential of this compound:
- Anticancer Activity: Research has indicated that similar sulfonamide derivatives possess anticancer properties, potentially through induction of apoptosis in cancer cells.
- Hypoglycemic Effects: Some studies suggest that derivatives of piperidine may help regulate blood glucose levels, indicating potential use in diabetes management.
特性
IUPAC Name |
N-(3-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-6-5-7-17(14-15)20-19(22)16-8-10-18(11-9-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWHRMHCFNKCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














